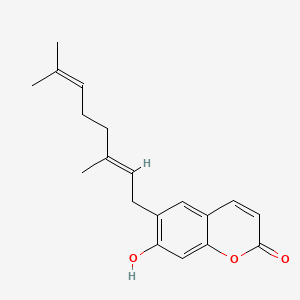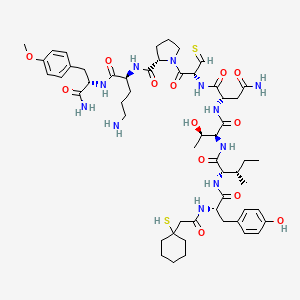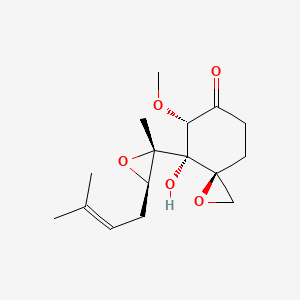
氨基胍盐酸盐
描述
Aminoguanidine hydrochloride is a chemical compound known for its role as a nucleophilic hydrazine. It is particularly significant in the inhibition of advanced glycation end products, which are associated with various complications in diabetes mellitus, such as retinopathy, nephropathy, and neuropathy . This compound has been extensively studied for its potential therapeutic applications in preventing diabetes-induced aging phenomena .
科学研究应用
Aminoguanidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS), and diamine oxidase . It also inhibits the formation of advanced glycosylation end-products (AGEs) . These targets play crucial roles in various biological processes. For instance, iNOS is involved in the production of nitric oxide, a key player in immune response and inflammation .
Mode of Action
Aminoguanidine hydrochloride acts by inhibiting the formation of AGEs and the activity of iNOS . It interacts with reactive species like 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles . This action reduces the levels of AGEs, which are associated with the pathogenesis of several conditions, including diabetic complications and cardiovascular changes in aging .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting iNOS, it modulates the nitric oxide pathway, impacting immune response and inflammation . Its interaction with reactive species alters the glycation pathway, reducing the formation of AGEs . These changes can have downstream effects on various cellular processes, including oxidative stress and inflammation .
Pharmacokinetics
The elimination of Aminoguanidine hydrochloride is dependent on renal function . In a study involving chronic renal failure patients maintained on hemodialysis, each patient received 300 mg of Aminoguanidine hydrochloride during both an interdialytic and an intradialytic period . The compound’s half-life in the body is approximately 6-8 hours, and around 4.4 hours in individuals with normal kidney function .
Result of Action
The inhibition of AGE formation and iNOS activity by Aminoguanidine hydrochloride can lead to several molecular and cellular effects. It has been shown to have antioxidant properties, protecting various cells and tissues from oxidative stress . In addition, it has a dose-dependent inhibitory effect on apoptosis induced by certain compounds .
Action Environment
The action, efficacy, and stability of Aminoguanidine hydrochloride can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by the patient’s renal function . Moreover, the compound’s effectiveness can be influenced by the presence of reactive species in the body, which it interacts with to inhibit AGE formation
生化分析
Biochemical Properties
Aminoguanidine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It selectively inhibits inducible nitric oxide synthase and scavenges reactive oxygen species . This makes it an antioxidant agent that protects various cells and tissues from oxidative stress .
Cellular Effects
Aminoguanidine hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes . It also has a dose-dependent inhibitory effect on apoptosis induced by Doxorubicin .
Molecular Mechanism
The molecular mechanism of action of Aminoguanidine hydrochloride involves its interaction with biomolecules and changes in gene expression. It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls . These reactive species are converted to less reactive heterocycles by this condensation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminoguanidine hydrochloride change over time. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes
Dosage Effects in Animal Models
The effects of Aminoguanidine hydrochloride vary with different dosages in animal models. It has been shown to have beneficial effects in ameliorating or preventing complications caused by experimental diabetes and aging
Metabolic Pathways
Aminoguanidine hydrochloride is involved in metabolic pathways that interact with enzymes or cofactors. It reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase
准备方法
Synthetic Routes and Reaction Conditions: Aminoguanidine hydrochloride can be synthesized from aminoguanidine bicarbonate. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid, followed by the addition of ammonium chloride and sodium bicarbonate to precipitate aminoguanidine bicarbonate . This intermediate is then converted to aminoguanidine hydrochloride through a reaction with hydrochloric acid .
Industrial Production Methods: Industrial production of aminoguanidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Aminoguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions, particularly with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Often requires reducing agents such as zinc dust.
Substitution: Commonly involves aldehydes or ketones under acidic or basic conditions.
Major Products:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Various Derivatives: Depending on the specific reaction conditions and reagents used.
相似化合物的比较
Guanidine: Shares structural similarities but differs in its chemical reactivity and applications.
Hydrazinecarboximidamide: Another related compound with distinct biological activities.
Semicarbazide and Thiosemicarbazide: Similar in structure but have different pharmacological properties.
Uniqueness: Aminoguanidine hydrochloride is unique due to its dual role as an inhibitor of advanced glycation end products and an antioxidant. This combination of properties makes it particularly valuable in the context of diabetes-related research and potential therapeutic applications .
属性
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















